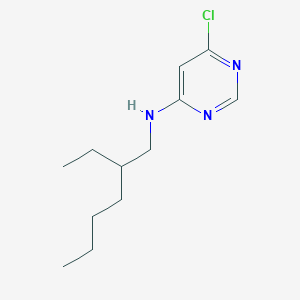

6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)8-14-12-7-11(13)15-9-16-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEHLPJBRLCDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

- Molecular Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chloro group and an ethylhexyl side chain, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, potentially influencing various biochemical pathways. The presence of the chloro substituent may enhance its binding affinity to certain receptors or enzymes, thus modulating biological responses.

Biological Activity Overview

Recent studies have explored the compound's efficacy against various biological targets:

- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antibacterial properties. Its activity against gram-positive bacteria and mycobacterial strains has been noted, suggesting potential for development as an antimicrobial agent .

- Cytotoxicity : Evaluations on cancer cell lines reveal that the compound has cytotoxic effects, which could be leveraged for anticancer therapies. The cytotoxic profiles were assessed alongside primary mammalian cell lines to determine selectivity and safety .

- ADMET Properties : The compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been characterized to understand its pharmacokinetic profile better. These properties are crucial for assessing the viability of the compound as a therapeutic agent .

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrimidine derivatives, this compound was found to demonstrate submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The structure-activity relationship indicated that halogen substitution significantly enhances antibacterial potency compared to non-halogenated counterparts .

Case Study 2: Cytotoxic Profile

A detailed cytotoxicity assessment revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing primary mammalian cells. This selectivity is essential for developing targeted cancer therapies with minimal side effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine, highlighting differences in substituents, synthetic methods, yields, and biological activities:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Aryl substituents (e.g., 4-fluorophenyl, 4-methylsulfonylphenyl) are associated with higher yields (e.g., 96.79% in ) and targeted bioactivity (e.g., kinase inhibition ). Alkyl substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl , 2-ethylhexyl) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Fused heterocycles (e.g., pyrido, thieno, pyrazolo) expand π-stacking interactions, critical for binding to enzyme active sites (e.g., SARS-CoV-2 Mpro ).

Synthetic Methodologies :

- Suzuki coupling (e.g., ) is preferred for aryl-substituted analogs, offering regioselectivity under mild conditions.

- Nucleophilic aromatic substitution (e.g., ) dominates for amine coupling, with yields highly dependent on amine nucleophilicity and reaction temperature.

Biological Relevance :

- Antiviral activity : Pyrazolo-fused derivatives (e.g., ) show promise against SARS-CoV-2 Mpro, with binding affinities validated by machine learning and molecular docking.

- Antimicrobial activity : Aryl-substituted analogs (e.g., ) exhibit moderate inhibition against Mycobacterium tuberculosis (65% at 6.25 µg/mL).

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 2-ethylhexyl group in the target compound likely increases logP (~4.5 estimated) compared to N,N-dimethyl (logP ~1.2 ) or polar aryl substituents (logP ~2.5–3.5 ).

- Solubility : Branched alkyl chains (e.g., 2-ethylhexyl) may reduce aqueous solubility, necessitating formulation optimizations such as salt formation or prodrug strategies.

- Metabolic Stability : Bulky substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl ) may slow hepatic clearance, enhancing plasma half-life.

Preparation Methods

Starting Material Synthesis

- 6-Chloro-2,4-diaminopyrimidine is commonly prepared from ethyl cyanoacetate and guanidine under basic conditions. This condensation yields 2,6-diamino-4-hydroxypyrimidine, which is subsequently chlorinated with phosphorus oxychloride (POCl3) to give 6-chloro-2,4-diaminopyrimidine.

- This precursor is critical as it provides the chlorinated pyrimidine ring necessary for further substitution.

Nucleophilic Substitution with 2-Ethylhexylamine

- The key synthetic step involves reacting 6-chloro-2,4-diaminopyrimidine or 4,6-dichloropyrimidine with 2-ethylhexylamine in an alcoholic solvent such as methanol or ethanol.

- Typically, two equivalents of 2-ethylhexylamine are added to the chloropyrimidine in dry ethanol at room temperature or slightly elevated temperatures (20–40°C) over extended reaction times (up to 48 hours) to ensure complete substitution at the 4-amino position without affecting the 6-chloro substituent.

- The reaction proceeds via nucleophilic aromatic substitution where the amine attacks the electrophilic carbon bearing the chlorine at position 4, displacing the chlorine and forming the N-(2-ethylhexyl) substituent.

Purification and Isolation

- After completion, the reaction mixture is concentrated and purified by standard techniques such as filtration, crystallization, or column chromatography to isolate the pure this compound.

- Yields reported in related pyrimidine amination reactions range from moderate to high (45% to over 80%), depending on reaction conditions and purification efficiency.

Alternative and Advanced Methods

Electrochemical Cross-Coupling Approach

- Recent research has explored electrochemical reductive cross-coupling methods to functionalize 4-amino-6-chloropyrimidines, employing nickel catalysis and sacrificial iron anodes in DMF solvent systems under inert atmospheres.

- Although this method primarily targets arylation at the 6-position, it demonstrates the potential for mild, efficient coupling reactions that could be adapted for alkyl amine substitutions such as 2-ethylhexylamine in future developments.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The classical nucleophilic substitution approach is well-established and reliable for preparing this compound, with control over regioselectivity and good yields.

- The use of dry alcoholic solvents and controlled temperature is crucial to avoid side reactions such as multiple substitutions or degradation.

- Electrochemical methods represent an emerging green chemistry alternative, offering mild conditions and potentially higher selectivity, though application specifically to 2-ethylhexylamine substitution requires further research.

- Purity of intermediates, especially 6-chloro-2,4-diaminopyrimidine, strongly influences the overall yield and quality of the final product.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or Buchwald-Hartwig amination. For alkylamine substitution, a common approach is reacting 6-chloropyrimidin-4-amine with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of:

- Molar ratios (1:1.2 amine:alkyl halide to minimize side reactions).

- Solvent polarity (DMF or DMSO enhances nucleophilicity).

- Temperature (prolonged heating above 100°C may degrade the product).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (2-ethylhexyl CH₃ and CH₂ groups) and δ 8.2–8.5 ppm (pyrimidine C-H) confirm substitution .

- ¹³C NMR : Signals near δ 160 ppm indicate pyrimidine C-Cl and C-N environments .

- X-Ray Crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms steric effects of the 2-ethylhexyl group on molecular packing .

Safety Note: Crystallization solvents (e.g., ethanol or acetonitrile) require proper ventilation due to flammability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkyl halides) .

- Waste Disposal : Halogenated byproducts must be segregated and treated as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide experimental design for this compound?

Methodological Answer:

- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies to identify favorable reaction mechanisms (e.g., SN2 vs. radical pathways) .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes). For example, pyrimidine derivatives often target kinases; docking studies with AutoDock Vina can prioritize synthesis of high-affinity analogs .

Case Study:

A DFT study of N-alkylpyrimidines revealed that steric bulk from the 2-ethylhexyl group reduces reactivity in polar solvents but enhances lipid solubility for drug delivery applications .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioactivity. Use XRPD to identify polymorphs .

- Assay Conditions : Variations in pH or serum protein content (e.g., BSA) affect ligand binding. Standardize protocols using guidelines from .

Example:

Inconsistent antifungal activity data for a related pyrimidine derivative were traced to hydrogen bonding differences between polymorphs, resolved via controlled recrystallization .

Q. What methodologies elucidate structure-activity relationships (SAR) for N-alkylpyrimidines in drug discovery?

Methodological Answer:

- Alkyl Chain Modulation : Replace 2-ethylhexyl with shorter (e.g., ethyl) or branched (e.g., neopentyl) groups to assess effects on lipophilicity (logP) and membrane permeability .

- Bioisosteric Replacement : Substitute chlorine with fluorine or methyl groups to evaluate electronic effects on target binding .

Q. How can advanced statistical methods optimize reaction parameters for scaled-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use a Central Composite Design to model interactions between temperature, solvent ratio, and catalyst loading .

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., random forests for yield maximization) .

Case Study:

A DoE study for a similar N-alkylpyrimidine achieved 92% yield by optimizing Pd catalyst loading (0.5 mol%) and solvent (toluene:DMF 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.